

Vicriviroc with Ritonavir Boosting: Protocol and Application Notes for Clinical Researchers

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Compound Focus: Vicriviroc

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Introduction and Mechanism of Action

Vicriviroc is an investigational **CCR5 antagonist** that blocks HIV-1 entry into host cells by allosterically inhibiting the CCR5 chemokine coreceptor, a **7-transmembrane G-protein coupled receptor** essential for R5-tropic HIV-1 infection. As a substrate of the **hepatic cytochrome P450 3A4 (CYP3A4) isozyme**, **vicriviroc** undergoes extensive first-pass metabolism, resulting in limited oral bioavailability when administered alone. The coadministration of **low-dose ritonavir**, a potent CYP3A4 inhibitor, produces a **5-to-7-fold increase** in **vicriviroc** exposure (AUC) by significantly reducing its metabolic clearance [1]. This pharmacokinetic enhancement allows for sustained therapeutic concentrations with once-daily dosing and forms the basis for the recommended clinical development strategy of **vicriviroc** as part of ritonavir-boosted protease inhibitor regimens for treatment-experienced HIV-1 patients [2] [3].

The **mechanistic basis** for this combination approach stems from the need to maintain adequate plasma concentrations of **vicriviroc** to effectively suppress viral replication while preventing the emergence of resistant HIV-1 variants. **Pharmacokinetic-pharmacodynamic modeling** has demonstrated that **vicriviroc** minimum concentration (Cmin) values >54 ng/mL and AUC values >1460 ng·hr/mL correlate significantly with virologic response (≥ 1 log₁₀ copies/mL reduction in HIV-1 RNA) at day 14 of monotherapy in treatment-experienced patients [4]. Without ritonavir boosting, achieving these target exposure parameters would require higher **vicriviroc** doses that could potentially increase the risk of adverse events based on nonclinical safety findings.

Pharmacokinetic Enhancement by Ritonavir

Magnitude of Exposure Increase

The **ritonavir boosting effect** on **vicriviroc** pharmacokinetics has been quantified in multiple clinical studies involving healthy volunteers and HIV-1 infected patients. The consistent finding across these studies is a **5-to-7-fold increase** in **vicriviroc** systemic exposure when coadministered with ritonavir compared to **vicriviroc** alone [1]. This enhancement is particularly pronounced for trough concentrations, which is pharmacologically significant given the exposure-response relationship established for **vicriviroc's** antiretroviral activity.

Table 1: Pharmacokinetic Parameters of **Vicriviroc** With and Without Ritonavir Boosting

Parameter	Vicriviroc Alone	Vicriviroc + Ritonavir	Fold Change	Clinical Significance
AUC ₀₋₂₄ (ng·hr/mL)	~300-500	~1500-3500	5-7×	Exceeds target of 1460 ng·hr/mL
C _{min} (ng/mL)	~10-20	~50-100	5×	Exceeds target of 54 ng/mL
C _{max} (ng/mL)	~150-250	~400-600	2.5-3×	-
Half-life (hr)	~15-20	~25-35	~1.5-2×	Enables once-daily dosing

Exposure-Response Relationship

Pharmacokinetic-pharmacodynamic analyses from ACTG Protocol 5211 revealed a significant correlation between **vicriviroc** exposure and antiviral activity during the initial 14-day monotherapy period [4]. Patients with **vicriviroc** C_{min} values exceeding **54 ng/mL** experienced a mean viral load decrease of **1.35 log₁₀ copies/mL**, compared to only **0.76 log₁₀ copies/mL** in those with lower C_{min} values (p=0.003). Similarly, the proportion of patients achieving >1 log₁₀ copies/mL reduction was significantly higher in the group

exceeding the C_{min} threshold (70% vs. 44%, p=0.048). These findings established the **pharmacodynamic rationale** for ritonavir boosting to ensure consistent achievement of target exposure parameters across diverse patient populations [4].

The **supratherapeutic exposure** achieved with ritonavir boosting was further demonstrated in a comprehensive QT study where healthy subjects receiving **vicriviroc** 150 mg with ritonavir 100 mg achieved exposures approximately **five times higher** than those observed in HIV-infected patients receiving the therapeutic 30 mg **vicriviroc**/100 mg ritonavir regimen [2]. This high exposure margin provided important safety confirmation while validating the boosting strategy.

Dosing Protocols and Regimen Specifications

Recommended Dosing Regimens

Based on phase 2 clinical trial data, the **optimized dosing regimen** for **vicriviroc** in treatment-experienced patients is **30 mg once daily** coadministered with **ritonavir 100 mg once daily** as part of a **ritonavir-boosted protease inhibitor regimen** [5]. This recommendation is supported by dose-ranging studies that demonstrated superior virologic responses with the 30 mg dose compared to lower doses, particularly in patients with high baseline viral loads (>100,000 copies/mL) or limited active drugs in their optimized background therapy [5].

Table 2: **Vicriviroc** Dosing Recommendations in Clinical Trials

Patient Population	Recommended Vicriviroc Dose	Ritonavir Dose	Administration	Supporting Evidence
Treatment-experienced	30 mg once daily	100 mg once daily	With a ritonavir-boosted PI	Phase 2 trials VICTOR-E1 & ACTG 5211
Treatment-naïve	Not established	Not established	N/A	Development discontinued in naïve patients

Patient Population	Recommended Vicriviroc Dose	Ritonavir Dose	Administration	Supporting Evidence
HCV/HIV or HBV/HIV coinfectd	30 mg once daily	100 mg once daily	With a ritonavir-boosted PI	Phase 3 trials included coinfectd patients

The **administration guidelines** specify that **vicriviroc** should be taken at the same time as the ritonavir-boosted protease inhibitor component of the antiretroviral regimen, preferably with food to enhance bioavailability, though the effect of food is not pronounced with the boosted formulation. **Dose adjustment** is not required when **vicriviroc** is coadministered with any of the commonly used antiretroviral agents, including protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, lopinavir, nelfinavir, saquinavir, tipranavir), nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir), or the non-nucleoside reverse transcriptase inhibitor efavirenz [3].

Dose Modification and Monitoring

Protocol-specified dose escalation was implemented during long-term extension studies, where all subjects initially receiving lower doses (5 mg, 10 mg, or 15 mg) were transitioned to the 30 mg dose based on efficacy and safety analyses from phase 2 trials [5]. No additional ritonavir dose adjustment beyond the standard 100 mg once daily is required during this escalation.

Therapeutic drug monitoring, though not mandatory, may be considered in special populations based on the established exposure-response relationship. The target therapeutic range for **vicriviroc** C_{min} is >54 ng/mL, with optimal virologic suppression observed at C_{min} levels >100 ng/mL [4] [5]. For patients with suspected suboptimal exposure or altered drug metabolism, trough concentration monitoring is recommended 2-4 weeks after regimen initiation or after any changes to concomitant medications.

Safety and Efficacy Profile

Clinical Efficacy Outcomes

In the phase 2 ACTG 5211 trial, treatment-experienced patients receiving **vicriviroc** (10 mg or 15 mg) with ritonavir boosting demonstrated significantly **greater virologic suppression** at both 14 days and 24 weeks compared to placebo (-1.15 to -1.86 log₁₀ copies/mL vs -0.29 log₁₀ copies/mL, p<0.01) [6]. Through 3 years of follow-up, **49% of patients** who achieved viral suppression did not experience confirmed viral rebound, demonstrating **durable efficacy** [7]. Immunologic benefits were equally impressive, with **median increases in CD4 cell counts** of +121 to +158 cells/μL maintained through 144-168 weeks of therapy [5].

The **VICTOR-E1 trial** further established the relationship between **vicriviroc** exposure and efficacy, with 58% of subjects achieving HIV-1 RNA <50 copies/mL when **vicriviroc** C_{min} was >100 ng/mL compared to only 27% with lower C_{min} values [5]. Importantly, **vicriviroc resistance** emerged in only 6 of 113 subjects (5.3%) through 3 years of follow-up, typically manifesting as a progressive decrease in maximal percentage inhibition on phenotypic testing [7].

Safety and Tolerability

Long-term safety data pooled from 205 subjects with advanced HIV infection demonstrated a **favorable safety profile** for **vicriviroc** over a mean treatment duration of 96 weeks (range 1-216 weeks) [5]. Specifically, **vicriviroc** displayed:

- **No attributable hepatotoxicity:** No pattern of elevated liver enzymes or bilirubin
- **No cardiovascular toxicity:** No ischemic events observed
- **No CNS toxicity:** No seizures reported despite preclinical signals in animal models
- **No clinically relevant QTc prolongation:** Even at supratherapeutic doses five times expected exposures [2]

A comprehensive QT study in 200 healthy subjects confirmed no clinically meaningful effect on QT/QTc interval at both therapeutic (30 mg **vicriviroc**/100 mg ritonavir) and supratherapeutic (150 mg **vicriviroc**/100 mg ritonavir) dose levels [2]. Similarly, a dedicated CNS safety study observed no seizure activity or clinically relevant changes in brain waveforms at exposures up to five times those expected with therapeutic dosing [2].

Regarding **malignancies**, early study data revealed several cases (6 lymphomas, 1 gastric carcinoma across studies), though the relationship to **vicriviroc** remained uncertain as these rates were consistent with expectations for advanced HIV populations, and no pattern emerged in long-term follow-up [7] [6] [5].

Drug Interaction Considerations

Interactions with Antiretroviral Agents

Fixed-sequence and parallel-group clinical trials investigating drug-drug interactions between **vicriviroc** and 11 other antiretroviral compounds demonstrated **no clinically relevant pharmacokinetic interactions** that would require dose modification [3]. **Vicriviroc** exposure was not significantly altered by concurrently administered protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, tipranavir), nor did **vicriviroc** meaningfully affect the pharmacokinetics of these agents [3]. Similarly, no significant interactions were observed with nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir) or the non-nucleoside reverse transcriptase inhibitor efavirenz.

The **mechanistic basis** for this favorable interaction profile lies in **vicriviroc**'s metabolism primarily via CYP3A4, with ritonavir effectively saturating this metabolic pathway. The presence of ritonavir thereby diminishes the potential for additional interactions with other drugs that might induce or inhibit CYP3A4, creating a stable metabolic environment for **vicriviroc**.

Interactions with Non-Antiretroviral Agents

A specialized drug interaction study evaluated the effect of **vicriviroc**, with and without ritonavir, on a combination oral contraceptive containing **ethinyl estradiol 0.035 mg and norethindrone 1 mg** [1]. The results demonstrated that:

- **Vicriviroc alone** produced little effect on the exposure of either contraceptive component
- **Ritonavir alone** decreased ethinyl estradiol AUC by 39% and norethindrone AUC by 18%
- **Vicriviroc with ritonavir** decreased ethinyl estradiol exposure by 35% and norethindrone exposure by 25%

These findings indicate that **additional contraceptive methods** should be considered when **vicriviroc** is administered with ritonavir, as the decreased hormone exposure could potentially reduce contraceptive effectiveness [1]. This interaction pattern is consistent with ritonavir's known inducing effects on CYP-mediated metabolism and glucuronidation pathways.

Experimental Protocols

Comprehensive QT Study Protocol

Objective: To characterize the effect of **vicriviroc** on QT/QTc interval prolongation and proarrhythmic potential in healthy subjects [2].

Study Design:

- **Type:** Randomized, partially blind (open-label for controls), parallel-group
- **Population:** 200 healthy subjects aged 18-50 years
- **Treatment Groups:** (1) Placebo for 9 days + single-dose moxifloxacin 400 mg on day 10 (positive control); (2) Placebo control; (3) **Vicriviroc** 30 mg + ritonavir 100 mg (therapeutic dose); (4) **Vicriviroc** 150 mg + ritonavir 100 mg (supratherapeutic dose); (5) Ritonavir 100 mg alone
- **Duration:** 10 days of treatment with follow-up through day 15

Methodology:

- **ECG Assessments:** 12-lead digital Holter monitoring with high-resolution (1,000-Hz) recording
- **Timepoints:** Predose and 1, 1.5, 2, 3, 6, 12, and 23 hours postdose on day 10
- **QT Correction:** Fridericia's formula (QTcF) as primary measure
- **Statistical Analysis:** Based on assumed pooled standard deviation of 12 ms, sample of 200 subjects provided 80% power to conclude no QTc effect if true effect ≤ 2 ms

Key Findings: **Vicriviroc** produced no clinically meaningful effect on QT/QTc interval at either therapeutic or supratherapeutic doses when administered with ritonavir [2].

Drug Interaction Study Protocol

Objective: To determine the effect of **vicriviroc**, alone and with ritonavir, on the pharmacokinetics of oral contraceptives [1].

Study Design:

- **Type:** Randomized, open-label, parallel-group, fixed-sequence crossover
- **Population:** 27 healthy female subjects
- **Treatment Sequence:**

- Group 1: Oral contraceptive (OC) alone in cycle 1; **vicriviroc** + OC in cycle 2; **vicriviroc** + ritonavir + OC in cycle 2 (days 15-21)
- Group 2: OC alone in cycle 1; **vicriviroc** + ritonavir + OC in cycle 2
- **Duration:** Two 21-day treatment cycles

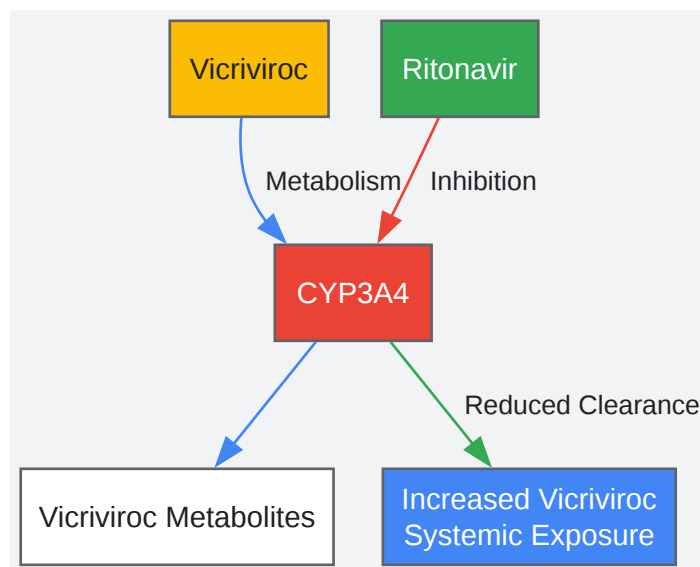
Methodology:

- **Pharmacokinetic Sampling:** Intensive sampling over 24 hours on day 10 and day 21 of cycle 2
- **Analytical Method:** Validated LC-MS/MS for ethinyl estradiol and norethindrone
- **Statistical Analysis:** 90% confidence intervals for geometric mean ratios of AUC and Cmax

Key Findings: **Vicriviroc** alone did not alter OC pharmacokinetics, but ritonavir (with or without **vicriviroc**) decreased ethinyl estradiol and norethindrone exposure [1].

Visualization of Pathways and Workflows

Vicriviroc-Ritonavir Metabolic Interaction Pathway



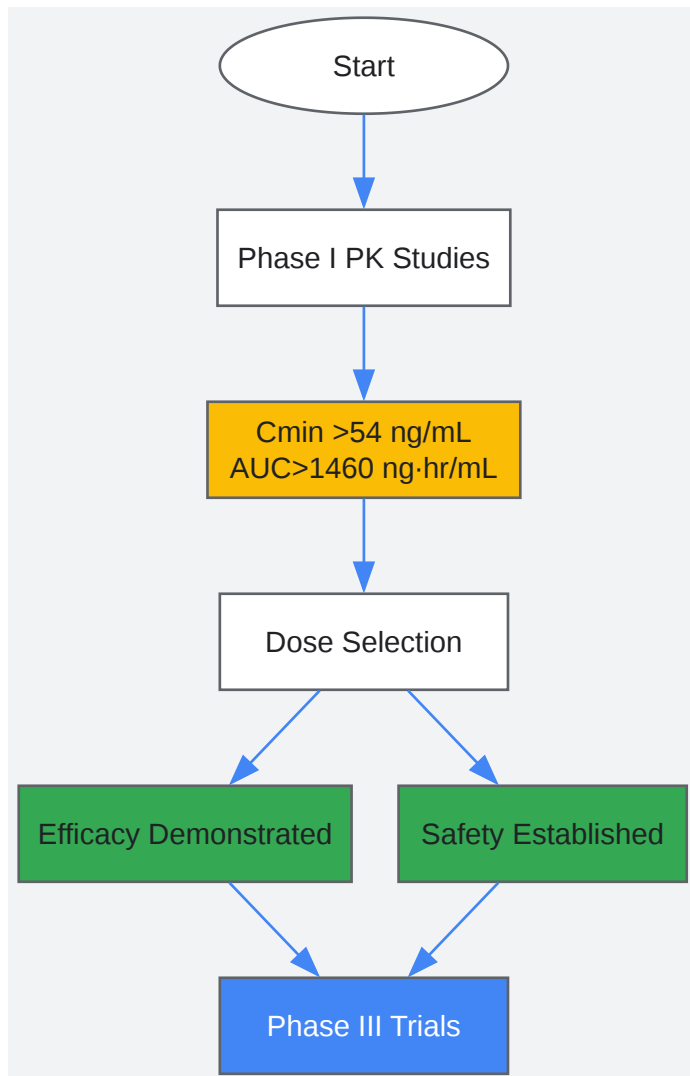
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*Diagram Title: **Vicriviroc**-Ritonavir Metabolic Interaction Pathway*

This visualization illustrates the **pharmacokinetic boosting mechanism** whereby ritonavir inhibits CYP3A4-mediated metabolism of **vicriviroc**, resulting in increased systemic exposure of the active parent

compound.

Clinical Development Decision Pathway



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Diagram Title: Clinical Development Decision Pathway

This workflow outlines the **rational development approach** for **vicriviroc**, highlighting how exposure-response data informed dose selection and progression to phase 3 trials.

Conclusion

The **vicriviroc ritonavir boosting protocol** represents a scientifically validated approach to optimizing the pharmacokinetic profile of a CCR5 antagonist for the treatment of HIV-1 infection. The accumulated clinical evidence demonstrates that **ritonavir boosting** achieves target exposure parameters predictive of virologic success while maintaining a favorable safety profile. The **fixed-dose combination** of **vicriviroc** 30 mg with ritonavir 100 mg once daily as part of a boosted protease inhibitor regimen provides **durable viral suppression** and **immunologic recovery** in treatment-experienced patients with CCR5-tropic HIV-1.

The comprehensive clinical trial data support the continued development of this therapeutic approach, with phase 3 trials underway to further establish its clinical utility. The **absence of clinically significant drug interactions** with other antiretroviral agents and the **well-characterized safety profile** position **vicriviroc** as a promising addition to the armamentarium against HIV-1 infection, particularly for patients with limited treatment options due to resistance or intolerance to existing drug classes.

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